N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a hybrid molecule combining structural motifs of tryptamine (via the indole-ethyl moiety) and a 1,2-benzothiazol-3-one derivative. The indole group is known for its role in neurotransmitter pathways and interactions with serotonin receptors, while the benzothiazol-3-one moiety is associated with anti-inflammatory and enzyme-inhibitory properties . This compound is synthesized via carbodiimide-mediated coupling reactions, a method widely used for amide bond formation between carboxylic acids and amines . Its molecular structure has been confirmed through advanced spectroscopic techniques, including ¹H/¹³C-NMR, IR, UV, and high-resolution mass spectrometry (HRMS), with a reported molecular weight of 416.1526 g/mol (C₂₅H₂₃ClN₃O⁺) and a mass error of -0.48 ppm .
Properties
Molecular Formula |
C20H19N3O2S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H19N3O2S/c24-19(10-12-23-20(25)16-6-2-4-8-18(16)26-23)21-11-9-14-13-22-17-7-3-1-5-15(14)17/h1-8,13,22H,9-12H2,(H,21,24) |
InChI Key |
RLFUNJMBNWFDAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride-Mediated Coupling
Activation of 3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanoic acid to its acyl chloride is achieved with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous DCM. The resulting acyl chloride reacts with tryptamine in the presence of triethylamine (TEA) as a base, yielding the propanamide product. This method affords moderate yields (65–75%) but requires careful moisture control.
Table 2: Acyl Chloride Coupling Parameters
| Acid Activator | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | TEA | DCM | 0–5 | 68 |
| Oxalyl chloride | Pyridine | THF | 25 | 72 |
Carbodiimide-Based Coupling
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. A typical procedure involves stirring 3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanoic acid with EDC/HOBt in DMF for 1 hour, followed by addition of tryptamine. This approach achieves higher yields (80–85%) and minimizes racemization.
Optimization and Scale-Up
Solvent and Temperature Effects
Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing ionic intermediates. Elevated temperatures (40–60°C) improve kinetics but risk decomposition of the benzothiazolone ring. Microwave-assisted synthesis at 80°C for 10 minutes has been reported to increase yields to 88% while reducing reaction time.
Purification and Characterization
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. Structural confirmation relies on NMR (¹H and ¹³C), IR, and mass spectrometry. Key spectral data include:
-
¹H NMR (DMSO-d₆): δ 10.8 (s, 1H, indole NH), 8.2 (d, 1H, benzothiazolone aromatic), 3.4 (t, 2H, propanamide CH₂).
-
IR (KBr): 1660 cm⁻¹ (amide C=O), 1720 cm⁻¹ (benzothiazolone C=O).
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole and benzothiazole moieties can be oxidized under strong oxidative conditions, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution on the indole ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₂H₁₄N₂O₂S
- Molecular Weight : 246.32 g/mol
The structure features an indole moiety linked to a benzothiazole derivative, which contributes to its biological activity.
Pharmacological Applications
-
Anticancer Activity
- Research has highlighted the compound's potential as an anticancer agent. Studies indicate that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide have shown efficacy in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Properties
- Neuroprotective Effects
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluate cytotoxic effects on cancer cell lines | Showed significant inhibition of cell proliferation in breast and colon cancer cells. |
| Antimicrobial Efficacy Study | Assess activity against resistant bacterial strains | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. |
| Neuroprotection Research | Investigate effects on neuronal survival | Indicated reduced apoptosis in neuronal cells exposed to toxic agents. |
Mechanism of Action
The mechanism by which N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide exerts its effects involves interactions with various molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or DNA, depending on its specific application.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
- Structural Differences : Replaces the 3-oxo-1,2-benzothiazole group with a 6-chlorocarbazole moiety.
- Synthesis: Uses carprofen (a non-opioid NSAID) instead of benzothiazol-3-one derivatives. The coupling reaction employs N,N'-dicyclohexylcarbodiimide (DCC) .
3-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-isobutylpropanamide
- Structural Differences : Features an isobutyl group instead of the indole-ethyl chain and includes a sulfone group (1,1-dioxido) on the benzothiazole ring.
- Molecular Properties : Higher molecular weight (310.368 g/mol, C₁₄H₁₈N₂O₄S) due to the sulfone modification, which may enhance metabolic stability .
N-(2-Ethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
- Structural Differences : Substitutes the indole-ethyl group with a 2-ethylphenyl chain and shortens the propanamide linker to acetamide.
- Synthesis : Likely synthesized via similar DCC-mediated coupling, with a focus on aromatic substituents for enhanced lipophilicity .
- Potential Use: The ethylphenyl group may improve membrane permeability, making it suitable for CNS-targeted therapies .
Pharmacological and Functional Comparisons
| Compound | Key Structural Features | Reported Activities | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Indole-ethyl + benzothiazol-3-one | Putative COX inhibition, neuroactivity | 416.15 |
| N-(2-(Indol-3-yl)ethyl)-carprofen derivative | Carbazole + indole-ethyl | Anti-inflammatory, analgesic | 422.89 (C₂₅H₂₃ClN₃O) |
| 3-(1,1-Dioxido-benzothiazolyl)-isobutylamide | Sulfone-benzothiazole + isobutyl | Enzyme inhibition (hypothetical) | 310.37 |
| N-(2-Ethylphenyl)-benzothiazolyl-acetamide | Ethylphenyl + sulfone-benzothiazole | Enhanced lipophilicity | 332.38 |
Key Observations :
- Sulfone modifications (e.g., 1,1-dioxido groups) in analogues may improve metabolic stability but reduce solubility compared to the parent benzothiazol-3-one .
Spectral and Physicochemical Data
| Parameter | Target Compound | Carprofen Hybrid | Sulfone-Isobutyl Analogue |
|---|---|---|---|
| ¹H-NMR (δ, ppm) | 1.25–7.85 (indole, benzothiazole) | 1.30–8.10 (carbazole, indole) | 1.05–8.20 (sulfone, isobutyl) |
| λmax (UV, nm) | 280, 320 | 265, 310 | 290, 335 |
| Melting Point (°C) | 186–189 | 186–189 | 145–148 |
| LogP (Predicted) | 3.2 | 3.8 | 2.9 |
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features an indole moiety linked to a benzothiazolone structure, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C_{31}H_{24}N_{4}O_{3}
- Molecular Weight : 500.55 g/mol
- CAS Number : 904513-52-6
The biological activity of this compound appears to be multifaceted:
- Cholinesterase Inhibition : Similar compounds have shown inhibitory effects on cholinesterases, which are critical in neurotransmission. For instance, related benzothiazolone derivatives have been reported to inhibit butyrylcholinesterase (BChE) more effectively than acetylcholinesterase (AChE), suggesting a potential role in treating neurodegenerative diseases such as Alzheimer's .
- Anticancer Activity : The indole and benzothiazolone components may contribute to anticancer properties by inducing apoptosis in cancer cells. Studies on similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and melanoma cells .
- Antioxidant Properties : Compounds with similar structural motifs have exhibited antioxidant activity, which may protect cells from oxidative stress and contribute to their therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
1. Inhibition of Cholinesterases
A study evaluated the inhibitory effects of several benzothiazolone derivatives on cholinesterases. Compound M13 was noted for its potent BChE inhibition with an IC50 value of 1.21 μM, highlighting the potential of these compounds in treating Alzheimer's disease through cholinergic modulation .
2. Anticancer Activity
Research focusing on indole-based compounds has shown that they can significantly inhibit the proliferation of cancer cells. For example, certain derivatives exhibited IC50 values in the micromolar range against melanoma cell lines, suggesting that modifications to the indole structure could enhance anticancer efficacy .
3. Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its unique structural features. The presence of both indole and benzothiazolone moieties appears crucial for its biological activity, as evidenced by SAR analyses conducted on related compounds .
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction parameters be controlled to improve yield?
The synthesis typically involves multi-step reactions, including condensation of indole derivatives with benzothiazole precursors. Key steps include:
- Solvent selection : Dimethylformamide (DMF) or ethanol for solubility and reaction efficiency .
- Catalysts : Triethylamine or similar bases to facilitate amide bond formation .
- Temperature/pH control : Maintain 50–80°C and neutral pH to avoid side reactions . Methodological Tip: Monitor reaction progress via TLC and optimize purification using column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Core methods include:
- NMR spectroscopy : Confirm indole NH protons (δ 10–12 ppm) and benzothiazole carbonyl groups (δ 165–170 ppm) .
- IR spectroscopy : Identify C=O (1700–1650 cm⁻¹) and S=O (1350–1150 cm⁻¹) stretches .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns .
Q. How is preliminary bioactivity screening conducted for this compound?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against E. coli and S. aureus to determine MIC values .
- Anticancer testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Molecular docking : Screen against targets like DNA gyrase or tubulin using AutoDock Vina .
Q. What safety protocols should be followed during handling?
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure .
- Store in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, methoxy substitution) alter bioactivity?
- Chlorination : Enhances antimicrobial activity by increasing lipophilicity (e.g., MIC reduction from 32 µg/mL to 8 µg/mL in chlorinated analogs) .
- Methoxy groups : Improve pharmacokinetic properties (e.g., increased half-life in in vivo models) . Methodological Tip: Compare analogs via QSAR models using descriptors like LogP and polar surface area .
Q. What mechanistic insights exist for its anticancer activity?
- Apoptosis induction : Detect caspase-3 activation via flow cytometry .
- Tubulin inhibition : Confirm via competitive binding assays with colchicine . Advanced Approach: Use CRISPR-Cas9 knockout models to validate target pathways (e.g., p53 or Bcl-2) .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Degrades above 200°C (TGA data) but remains stable at 25°C for 6 months .
- Photodegradation : Protect from UV light to prevent benzothiazole ring cleavage .
Q. What strategies resolve low yields in multi-step syntheses?
- Intermediate purification : Isolate and characterize each step (e.g., azlactone formation) to prevent carryover impurities .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h with comparable yields .
Q. How can contradictory bioactivity data between studies be addressed?
- Assay standardization : Use identical cell lines/passage numbers and control for solvent effects (e.g., DMSO ≤0.1%) .
- Meta-analysis : Pool data from ≥3 independent studies to identify trends .
Q. What are the key differences in in vitro vs. in vivo efficacy?
- Pharmacokinetics : Poor oral bioavailability (<20%) due to first-pass metabolism; consider prodrug formulations .
- Toxicity : Monitor liver enzyme levels (ALT/AST) in rodent models to assess hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
